
4-(Phenylsulfanyl)cyclohexan-1-ol
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Overview
Description
4-(Phenylsulfanyl)cyclohexan-1-ol is a cyclohexanol derivative featuring a phenylsulfanyl (-S-C₆H₅) substituent at the 4-position of the cyclohexanol ring. The compound has garnered attention for its neuroprotective and anti-inflammatory properties, particularly in Alzheimer’s disease (AD) models.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Phenylsulfanyl)cyclohexan-1-ol typically involves the reaction of cyclohexanone with thiophenol in the presence of a base, followed by reduction. The reaction conditions often include:
Base: Sodium hydroxide or potassium hydroxide
Solvent: Ethanol or methanol
Temperature: Room temperature to reflux conditions
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, using continuous flow reactors, and employing more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions: 4-(Phenylsulfanyl)cyclohexan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like chromium trioxide or PCC (Pyridinium chlorochromate).
Reduction: The compound can be reduced to form cyclohexane derivatives using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The phenylsulfanyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid, PCC in dichloromethane
Reduction: Lithium aluminum hydride in ether
Substitution: Sodium hydride in DMF (Dimethylformamide)
Major Products Formed:
Oxidation: 4-(Phenylsulfanyl)cyclohexanone
Reduction: Cyclohexanol derivatives
Substitution: Various substituted cyclohexanols depending on the nucleophile used
Scientific Research Applications
4-(Phenylsulfanyl)cyclohexan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and neuroprotective effects.
Medicine: Explored for its potential therapeutic properties, particularly in the treatment of inflammatory diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Phenylsulfanyl)cyclohexan-1-ol involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory effects are believed to be mediated through the inhibition of pro-inflammatory cytokines and modulation of histone acetylation. The compound may also interact with cellular signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Key Research Findings :
- Anti-inflammatory Action: In triple-transgenic AD (3xTg-AD) mice, 4-(Phenylsulfanyl)cyclohexan-1-ol significantly reduced pro-inflammatory markers such as TNF-α, COX-2, and iNOS in hippocampal neurons, astrocytes, and microglia .
- Synaptic Plasticity Enhancement : The compound increased postsynaptic density protein-95 (PSD-95) expression and long-term potentiation (LTP) in the hippocampus, restoring synaptic function in AD mice .
- Fear Memory Improvement : At 15 mg/kg, it rescued contextual fear memory deficits in 3xTg-AD mice and enhanced dendritic spine density in wild-type mice, indicating improved memory consolidation .
- Druglikeness : Compliant with Lipinski’s rules (MW <500, MlogP <4.15, TPSA <140 Ų), it exhibits favorable oral bioavailability and blood-brain barrier penetration .
The pharmacological profile of this compound can be contextualized by comparing its structure and properties with related cyclohexanol derivatives. Below is a detailed analysis:
Structural and Functional Comparison
¹Estimated based on structural analogs.
Key Differentiators :
Substituent Effects on Bioactivity: The phenylsulfanyl group in this compound contributes to balanced lipophilicity (MlogP ~4.15), enabling blood-brain barrier penetration and anti-inflammatory efficacy. Aromatic vs. Aliphatic Substituents: Ethyl-phenyl and cyclohexylpropyl groups enhance lipophilicity but lack specificity for neuroinflammatory targets, unlike the phenylsulfanyl moiety, which directly modulates TNF-α and COX-2 pathways .
Limitations of Current Data :
- Direct comparative studies on pharmacokinetics (e.g., half-life, metabolism) between these analogs are absent in the provided evidence.
- Most structural analogs lack in vivo data on memory or inflammation, limiting functional comparisons.
Properties
CAS No. |
34209-61-5 |
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Molecular Formula |
C12H16OS |
Molecular Weight |
208.32 g/mol |
IUPAC Name |
4-phenylsulfanylcyclohexan-1-ol |
InChI |
InChI=1S/C12H16OS/c13-10-6-8-12(9-7-10)14-11-4-2-1-3-5-11/h1-5,10,12-13H,6-9H2 |
InChI Key |
WWVVRRKZTAKALB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1O)SC2=CC=CC=C2 |
Origin of Product |
United States |
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